molecular formula C23H27FN4O3 B2432805 3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 2309748-85-2

3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2432805
CAS No.: 2309748-85-2
M. Wt: 426.492
InChI Key: TUTZDNYZHRRVOK-UHFFFAOYSA-N
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Description

3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound featuring a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the oxadiazole ring, and subsequent functionalization. Common synthetic methods include:

    Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.

    Oxadiazole Formation: Introduction of the oxadiazole ring via cyclization reactions involving hydrazides and carboxylic acids.

    Functional Group Interconversions: Introduction of the fluoro, methyl, and morpholinyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules, such as:

  • 3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

What sets 3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-27-14-17(23-25-21(31-26-23)7-6-15-4-2-3-5-15)22(29)16-12-18(24)20(13-19(16)27)28-8-10-30-11-9-28/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTZDNYZHRRVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NOC(=N4)CCC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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